3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide
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Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide is a complex organic compound that features a benzothiazole moiety, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a sulfanyl group.
Final Assembly: The final compound is assembled by reacting the coupled intermediate with 5-chloro-2-methylphenylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole or oxadiazole derivatives.
Substitution: Substituted benzothiazole or oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide likely involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the oxadiazole ring could participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity and applications.
2-Phenylquinazolin-4(3H)-ones: These compounds also feature a heterocyclic ring system and are used in medicinal chemistry.
Uniqueness
What sets 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide apart is its combination of the benzothiazole and oxadiazole rings, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C20H17ClN4O2S2 |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(5-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-12-6-7-13(21)10-15(12)22-18(26)8-9-19-24-17(25-27-19)11-28-20-23-14-4-2-3-5-16(14)29-20/h2-7,10H,8-9,11H2,1H3,(H,22,26) |
InChI Key |
USDODVZRZZHDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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